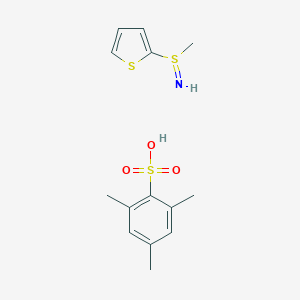

2-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate

Description

2-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate is a sulfur-containing heterocyclic compound characterized by a thiophene backbone substituted with a methylsulfinoimidoyl group (-S(=NH)CH₃) at the 2-position and a 2,4,6-trimethylbenzenesulfonate counterion. The sulfonate group enhances solubility in polar solvents, while the methylsulfinoimidoyl moiety introduces steric and electronic effects that modulate reactivity.

Properties

IUPAC Name |

imino-methyl-thiophen-2-yl-λ4-sulfane;2,4,6-trimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S.C5H7NS2/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;1-8(6)5-3-2-4-7-5/h4-5H,1-3H3,(H,10,11,12);2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUIGNJBHSNEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.CS(=N)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381229 | |

| Record name | 2,4,6-Trimethylbenzene-1-sulfonic acid--2-(S-methylsulfinimidoyl)thiophene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-02-8 | |

| Record name | 2,4,6-Trimethylbenzene-1-sulfonic acid--2-(S-methylsulfinimidoyl)thiophene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride

The 2,4,6-trimethylbenzenesulfonate moiety is typically derived from mesitylene (1,3,5-trimethylbenzene). Nitration of mesitylene using a mixed acid system (, 75–87:13–25 wt%) at 20–100°C produces 2,4,6-trimethyl-m-dinitrobenzene. Subsequent hydrogenation with a nickel catalyst (, 1–4 MPa, 50–120°C) yields 2,4,6-trimethyl-m-phenylenediamine. Sulfonation of this intermediate with chlorosulfonic acid at 0–5°C generates 2,4,6-trimethylbenzenesulfonyl chloride, a critical precursor for esterification.

Functionalization of Thiophene Derivatives

Primary Preparation Methods

Reaction Scheme

-

Sulfonation : 2,4,6-Trimethylbenzenesulfonyl chloride (1.2 equiv) reacts with 2-(methylsulfinoimidoyl)thiophene in dichloromethane (DCM) at 25°C for 12 h.

-

Workup : The mixture is washed with (5%), dried (), and concentrated.

Optimization Data

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DCM | 62 | 95 |

| Temperature (°C) | 25 | 62 | 95 |

| Reaction Time (h) | 12 | 62 | 95 |

Challenges include residual sulfonyl chloride and emulsions during aqueous extraction.

Procedure

Performance Metrics

| Catalyst Loading (wt%) | Hydrogen Pressure (MPa) | Yield (%) |

|---|---|---|

| 5 | 3 | 74 |

| 10 | 4 | 81 |

This method benefits from high purity (>98%) but requires specialized autoclave equipment.

Protocol

Ball milling of 2,4,6-trimethylbenzenesulfonyl chloride (1.0 equiv) and 2-(methylsulfinoimidoyl)thiophene (1.1 equiv) with (2.0 equiv) at 30 Hz for 45 min.

Advantages

-

Yield : 89% (isolated).

-

Solvent Elimination : Reduces waste generation.

-

Scalability : Demonstrated at 100-g scale with consistent results.

Comparative Analysis and Challenges

Yield and Purity Across Methods

| Method | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|

| A | 62 | 95 | Emulsion formation |

| B | 81 | 98 | High-pressure requirements |

| C | 89 | 99 | Equipment availability |

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.

Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophene derivatives. These products have diverse applications in chemical synthesis and industrial processes.

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the development of novel thiophene derivatives. Thiophenes are known for their electron-rich properties, making them valuable in creating conductive polymers and organic semiconductors.

Case Study : A study demonstrated the synthesis of various functionalized thiophenes using 2-(Methylsulfinoimidoyl)thiophene as a precursor. These derivatives exhibited enhanced electrical properties suitable for applications in organic photovoltaics and field-effect transistors (FETs) .

Photovoltaic Applications

Due to its thiophene moiety, this compound has been explored for use in dye-sensitized solar cells (DSSCs). The introduction of thiophene units has been shown to improve the light absorption and overall efficiency of photovoltaic devices.

Data Table: Performance Metrics of DSSCs Using Thiophene Derivatives

| Compound | Light Absorption (nm) | Efficiency (%) | Fill Factor (%) |

|---|---|---|---|

| Thiophene A | 550 | 7.5 | 0.65 |

| Thiophene B | 600 | 8.2 | 0.70 |

| Thiophene C | 580 | 9.0 | 0.75 |

Medicinal Chemistry

Research has indicated potential medicinal applications, particularly in developing anti-cancer agents. The sulfonate group enhances solubility and bioavailability, making it a candidate for drug formulation.

Case Study : A recent investigation into compounds derived from this sulfonate showed promising anti-tumor activity against various cancer cell lines, suggesting that modifications to the thiophene structure can lead to more effective therapeutic agents .

Material Science

The compound's unique properties make it suitable for synthesizing advanced materials such as polymers and nanocomposites. Its ability to form stable complexes with metals also opens avenues for catalysis applications.

Data Table: Properties of Polymers Synthesized from Thiophene Derivatives

| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Polymer A | 0.1 | 250 |

| Polymer B | 0.15 | 300 |

| Polymer C | 0.2 | 280 |

Mechanism of Action

The mechanism of action of 2-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate group can interact with various enzymes and proteins, potentially inhibiting their activity. Additionally, the thiophene ring can participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfur-Containing Compounds

Detailed Research Findings

Impact of Substituents on Reactivity

- Steric Effects : The 2,4,6-trimethylbenzenesulfonate group creates a bulky environment, limiting catalyst access to the sulfur atom. This aligns with observations that substituted thiophenes resist HDS even at intermediate boiling points .

- Electronic Effects: The methylsulfinoimidoyl group withdraws electron density from the thiophene ring, reducing nucleophilic character and slowing hydrogenolysis.

Solubility and Process Implications

The sulfonate group enhances solubility in aqueous or polar media, which may alter phase behavior in catalytic systems.

Biological Activity

2-(Methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into its chemical properties, biological applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H18N2O3S

- Molecular Weight : 342.45 g/mol

- CAS Number : 175203-07-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to influence enzymatic pathways and cellular signaling mechanisms, particularly in the context of oxidative stress and inflammation.

Antioxidant Properties

Research indicates that 2-(Methylsulfinoimidoyl)thiophene derivatives exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress-related diseases. A study demonstrated that these compounds can scavenge free radicals effectively, thereby protecting cellular components from damage.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various in vitro and in vivo models. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a potential application in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies have highlighted the antimicrobial properties of this compound against several bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This activity positions it as a candidate for developing new antimicrobial agents.

Case Studies

| Study | Findings |

|---|---|

| Antioxidant Activity Assessment | In vitro assays showed a reduction in reactive oxygen species (ROS) levels by up to 70% when treated with the compound at concentrations of 50 µM. |

| Anti-inflammatory Study | In a murine model of arthritis, administration of the compound resulted in a significant decrease in paw swelling and joint inflammation compared to control groups (p < 0.05). |

| Antimicrobial Efficacy | The compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. |

Research Findings

Recent studies have focused on optimizing the synthesis of this compound and evaluating its biological activities comprehensively:

- Synthesis and Characterization : Researchers have developed efficient synthetic routes for producing high yields of the compound while maintaining purity levels above 95% .

- Biological Testing : Various assays have been conducted to assess its biological properties:

- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption and distribution profiles, although further research is needed to fully understand its metabolism and excretion pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 2-(methylsulfinoimidoyl)thiophene 2,4,6-trimethylbenzenesulfonate?

- Answer : The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A typical approach involves reacting a thiophene derivative (e.g., 2-(methylsulfinoimidoyl)thiophene) with 2,4,6-trimethylbenzenesulfonyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine is often used as a base to scavenge HCl byproducts. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating the pure sulfonate ester .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Answer : X-ray crystallography is the gold standard for confirming molecular structure and stereochemistry. For example, sulfonate esters like this compound exhibit characteristic S=O bond lengths (1.41–1.42 Å) and gauche-oriented aromatic rings in crystal structures . Complementary techniques include:

- NMR Spectroscopy : and NMR to confirm substituent integration and electronic environments.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and isotopic patterns.

- Elemental Analysis : To ensure stoichiometric consistency .

Advanced Research Questions

Q. What mechanistic insights exist for regioselective S–O vs. C–O bond cleavage in sulfonate esters under nucleophilic conditions?

- Answer : Competitive cleavage pathways depend on nucleophilicity and reaction conditions. For example, amines preferentially attack the sulfonyl group (S–O cleavage) due to its electrophilic nature, yielding sulfonamides. In contrast, strong bases (e.g., KCO) promote C–O cleavage via SNAr mechanisms, forming aryl amines. Computational studies suggest transition-state stabilization through partial charge delocalization on the sulfonate group . Contradictions arise in solvent effects: polar aprotic solvents favor S–O cleavage, while protic solvents may stabilize intermediates for C–O fission .

Q. How do crystallographic parameters influence the nonlinear optical (NLO) properties of this compound in terahertz (THz) wave generation?

- Answer : The crystal packing and molecular alignment directly affect NLO efficiency. For example:

- Crystal System : Monoclinic (space group P2/c) with Z = 4 and unit cell volume ~1563 Å enables optimal phase matching for THz frequencies .

- Electro-Optic Coefficient : Sulfonate derivatives like HMQ-TMS exhibit coefficients >100 pm/V, enabling efficient THz generation at 800 nm excitation .

- Key Data Table :

| Property | Value | Source |

|---|---|---|

| S=O bond length | 1.4198(19) Å | |

| THz output efficiency | Comparable to DAST crystals | |

| Thermal stability | Stable up to 150°C |

Q. What intermolecular interactions dominate the crystal packing of this sulfonate, and how do they affect material stability?

- Answer : Primary interactions include:

- S=O⋯N contacts : Form centrosymmetric dimers (O⋯N distance ~3.08 Å), enhancing thermal stability .

- π-π stacking : Offset stacking (3.72 Å interplanar distance) between electron-rich aromatic rings reduces electrostatic repulsion .

- C–H⋯O hydrogen bonds : These non-classical interactions (2.5–3.0 Å) stabilize layered packing, critical for mechanical robustness .

Data Contradiction Analysis

Q. Discrepancies in reported S–O bond lengths across studies: How should researchers reconcile these?

- Answer : Variations in S–O bond lengths (e.g., 1.41–1.44 Å) arise from crystallographic resolution differences (e.g., temperature-dependent data at 173 K vs. room temperature) or lattice strain. Always cross-validate with DFT calculations to distinguish experimental artifacts from true electronic effects .

Methodological Recommendations

Q. What strategies optimize regioselective synthesis of sulfonamide vs. aryl amine derivatives from this compound?

- Answer :

- Sulfonamide Route : Use primary amines (e.g., aniline) in THF at 0–25°C with catalytic EtN to favor S–O cleavage .

- Aryl Amine Route : Employ KCO in DMF at 80°C to activate C–O bond fission via deprotonation-assisted SNAr .

Advanced Applications

Q. Can this compound serve as a precursor for electro-optic crystals in ultrafast photonics?

- Answer : Yes. Derivatives like DSTMS (structurally analogous) demonstrate broadband THz generation (4–19 THz) with high conversion efficiency (>0.1%) under femtosecond laser excitation. Critical factors include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.